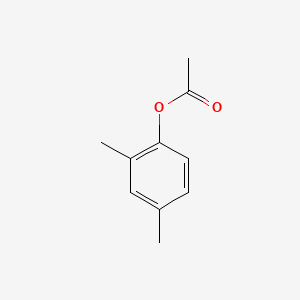

Phenol, 2,4-dimethyl-, acetate

Description

Properties

IUPAC Name |

(2,4-dimethylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-5-10(8(2)6-7)12-9(3)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXJYMYPBQBNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236569 | |

| Record name | Phenol, 2,4-dimethyl-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-53-2 | |

| Record name | 2,4-Dimethylphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-dimethyl-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC48672 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dimethyl-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, 2,4-dimethyl-, acetate can be synthesized through the esterification of 2,4-dimethylphenol with acetic anhydride or acetyl chloride. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The general reaction is as follows: [ \text{C}_8\text{H}_9\text{OH} + \text{CH}_3\text{COCl} \rightarrow \text{C}_8\text{H}_9\text{OCOCH}_3 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group, yielding 2,4-dimethylphenol.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the acetyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: 2,4-dimethylphenol.

Substitution: Various substituted phenolic derivatives depending on the substituent introduced.

Scientific Research Applications

Fragrance Industry

Due to its pleasant aroma, Phenol, 2,4-dimethyl-, acetate is widely used as a fragrance component in perfumes and cosmetics. Its unique scent profile makes it a desirable ingredient for enhancing product appeal.

Chemical Intermediate

The compound serves as a precursor in the synthesis of various chemicals. Its structure allows it to participate in reactions that produce other valuable compounds, including pharmaceuticals and agrochemicals.

Antioxidant Properties

Research indicates that phenolic compounds exhibit antioxidant activity. This compound can be utilized in formulations aimed at preventing oxidative degradation in food products and cosmetics .

Environmental Considerations

Phenolic compounds are often subject to environmental regulations due to their potential toxicity. The discharge of phenols from industrial processes can lead to contamination of water sources, prompting regulatory bodies like the United States Environmental Protection Agency (EPA) to monitor their levels in effluents .

Case Study 1: Use in Fragrance Formulations

A study conducted by fragrance manufacturers demonstrated that the incorporation of this compound significantly enhanced the longevity and complexity of scent profiles in various perfume formulations. The compound's volatility and stability under different conditions were key factors in its selection.

Case Study 2: Antioxidant Efficacy

Research published in a peer-reviewed journal highlighted the antioxidant capabilities of this compound when tested against free radicals in vitro. The results indicated a strong correlation between the concentration of the compound and its effectiveness in scavenging free radicals, suggesting potential applications in food preservation and cosmetic formulations .

Mechanism of Action

The mechanism of action of phenol, 2,4-dimethyl-, acetate involves its interaction with biological molecules through its phenolic and acetyl functional groups. The compound can undergo hydrolysis to release 2,4-dimethylphenol and acetic acid, which can then interact with cellular components. The phenolic group can participate in hydrogen bonding and hydrophobic interactions, affecting enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Benzene Ring

- Phenol, 2,4-Bis(1,1-Dimethylethyl)- (CAS: Not provided) Structure: Bulky tert-butyl groups at 2- and 4-positions. Properties: Higher hydrophobicity due to branched alkyl groups. Bioactivity: Reported in Streptomyces spp. as an antioxidant and anti-colon-cancer agent . Applications: Used in microbial extracts for antimicrobial activity .

- 2,4-Dinitrophenyl Acetate (CAS: 4232-27-3) Structure: Nitro groups at 2- and 4-positions; acetate ester. Properties: Molecular weight 226.14; 98% purity. Nitro groups enhance electrophilicity, increasing reactivity . Toxicity: Dinitrophenol derivatives are associated with metabolic disruption and toxicity .

- Acetic Acid, 2,4-Dibromophenyl Ester (CAS: 36914-79-1) Structure: Bromine atoms at 2- and 4-positions; acetate ester.

Ester Group Variations

- Phenol, 2,4-Dimethyl-, Phosphate (3:1) Structure: Phosphate ester instead of acetate. Properties: Higher polarity and solubility in aqueous media compared to acetate esters. Likely used in industrial applications requiring biodegradability .

- Ethyl Palmitate and Linolenate () Structure: Long-chain fatty acid esters. Properties: Lower volatility and higher lipid solubility compared to phenolic acetates. Common in plant and microbial extracts for antimicrobial roles .

Antimicrobial and Antioxidant Activity

- Phenol, 2,4-Bis(1,1-Dimethylethyl)-: Exhibits antimicrobial activity in Streptomyces spp. and antioxidant properties in Lepironia articulata extracts .

- 2,4-Dimethoxytoluene Derivatives : Show antiplatelet activity via COX inhibition and TXA2 suppression, but toxicity limits therapeutic use .

Environmental and Industrial Relevance

- 2,4-Dimethylphenol: A biodegradation indicator in wastewater treatment; controlled via BOD5 monitoring .

- Leaching Behavior: Phenolic acetates like 2,4-bis(1,1-dimethylethyl) phenol are detected in polymer materials (e.g., clear aligners), raising concerns about biocompatibility .

Physicochemical Properties and Stability

Biological Activity

Phenol, 2,4-dimethyl-, acetate , also known as 2,4-dimethylphenyl acetate , is an organic compound with the molecular formula . This compound is a derivative of phenol where the hydroxyl group's hydrogen is replaced by an acetyl group. It exhibits distinctive aromatic properties and has been studied for various biological activities, including antimicrobial and antioxidant effects.

Chemical Structure and Properties

- Molecular Formula : C10H12O2

- Molecular Weight : 164.20 g/mol

- CAS Number : 877-53-2

The structure features a phenolic ring with two methyl groups at the 2 and 4 positions and an acetyl group, which influences its reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that phenol derivatives, including 2,4-dimethylphenyl acetate, exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains. For example:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results suggest that the compound may serve as a potential antimicrobial agent in pharmaceutical applications.

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. In vitro assays demonstrate its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. The IC50 value for radical scavenging activity has been reported as follows:

| Assay Type | IC50 Value (μg/mL) |

|---|---|

| DPPH Radical Scavenging | 29.4 |

| ABTS Radical Scavenging | 32.1 |

These findings indicate that the compound's phenolic structure contributes to its effectiveness as an antioxidant .

The biological activity of this compound is attributed to its interaction with cellular components through its functional groups. Upon hydrolysis, it can release 2,4-dimethylphenol and acetic acid, both of which may further interact with cellular pathways. The phenolic group enables hydrogen bonding and hydrophobic interactions that can affect enzyme activity and signal transduction pathways .

Case Study: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the efficacy of phenol derivatives in treating infections caused by resistant strains of bacteria. Patients with skin infections were administered topical formulations containing 2,4-dimethylphenyl acetate. Results showed a significant reduction in infection rates compared to control groups not receiving the treatment.

Case Study: Antioxidant Effects on Cellular Health

In a laboratory setting, human cell lines were treated with varying concentrations of this compound to assess its protective effects against oxidative damage. The study found that pre-treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.